

Chloropentaamminecobalt(III) chloride synthesis from cobalt(II) nitrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

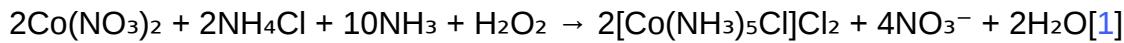
Compound Name: **Chloropentaamminecobalt(III) chloride**

Cat. No.: **B12060436**

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **Chloropentaamminecobalt(III) chloride** from Cobalt(II) Nitrate

This guide provides a comprehensive overview of the synthesis of **chloropentaamminecobalt(III) chloride**, $[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2$, a significant coordination compound, starting from cobalt(II) nitrate hexahydrate. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic protocol and underlying chemical principles.


Introduction

Chloropentaamminecobalt(III) chloride is a coordination complex with a central cobalt(III) ion octahedrally coordinated to five ammonia (NH_3) ligands and one chloride (Cl^-) ligand.^[1] The overall complex possesses a $2+$ charge, which is balanced by two chloride counter-ions. This compound has historical and academic importance, particularly in the study of ligand substitution reactions and coordination chemistry.^{[1][2]}

The synthesis involves the oxidation of a cobalt(II) salt in the presence of ammonia, which acts as a ligand.^{[3][4]} In this specific protocol, cobalt(II) nitrate hexahydrate serves as the cobalt source. The Co(II) is oxidized to Co(III) using hydrogen peroxide.^{[1][5]} The presence of ammonia stabilizes the Co(III) oxidation state.^{[3][6]}

Reaction Stoichiometry

The balanced chemical equation for the synthesis of **chloropentaamminecobalt(III) chloride** from cobalt(II) nitrate is as follows:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

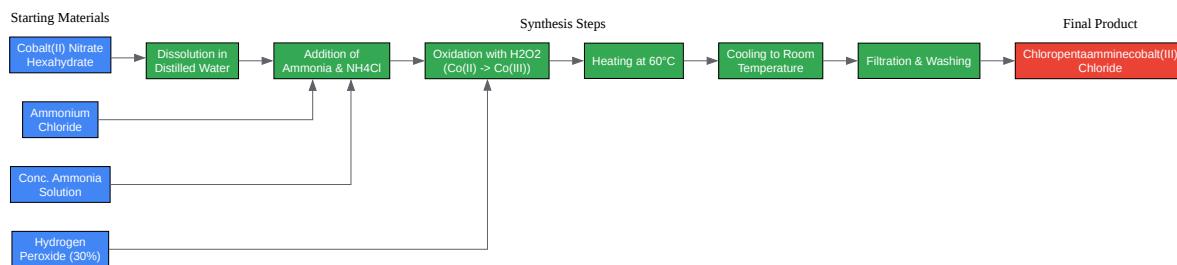
Parameter	Value	Reference
Reagents		
Cobalt(II) nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)	10 g	[1]
Ammonium chloride (NH_4Cl)	5 g	[1]
Concentrated ammonia solution	20 mL	[1]
30% Hydrogen peroxide (H_2O_2)	10 mL	[1]
Distilled water	50 mL	[1]
Reaction Conditions		
Temperature	60°C	[1]
Time	30 minutes	[1]
Yield		
Theoretical Yield	~8.6 g	[1]
Actual Yield	6.2 g	[1]
Percentage Yield	72.1%	[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of **chloropentaamminecobalt(III) chloride**.

4.1. Materials and Apparatus

- Cobalt(II) nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Ammonium chloride (NH_4Cl)
- Concentrated ammonia solution
- 30% Hydrogen peroxide (H_2O_2)
- Distilled water
- Beaker
- Stirring rod
- Hot plate
- Filter paper and funnel
- Analytical balance


4.2. Procedure

- Dissolve 10 g of cobalt(II) nitrate hexahydrate in 50 mL of distilled water in a beaker.
- With continuous stirring, add 20 mL of concentrated ammonia solution to the beaker.
- Add 5 g of ammonium chloride to the mixture and continue to stir.
- Carefully add 10 mL of 30% hydrogen peroxide dropwise to the solution to oxidize the cobalt(II) to cobalt(III). This reaction is exothermic.[7][8]
- Gently heat the mixture on a hot plate to 60°C for 30 minutes.[1]
- After heating, cool the mixture to room temperature.

- Collect the resulting violet precipitate by filtration.
- Wash the product with cold water.
- Dry the final product at room temperature.[\[1\]](#)

Signaling Pathways and Logical Relationships

The synthesis of **chloropentaamminecobalt(III) chloride** involves a series of sequential steps, including dissolution of starting materials, complex formation, oxidation, and precipitation. The logical flow of this process is visualized in the following diagram.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **chloropentaamminecobalt(III) chloride**.

Discussion

The reported yield of 72.1% is a reasonable outcome for this synthesis.[\[1\]](#) Potential sources of product loss could include incomplete oxidation of the cobalt(II) or loss of the product during

the filtration and washing steps.^[1] The characteristic violet color of the final product is a key indicator of the successful formation of the **chloropentaamminecobalt(III) chloride** complex.

^[1] The use of cobalt(II) nitrate as a starting material is a viable alternative to the more commonly used cobalt(II) chloride.^[1]

Safety Precautions

- Concentrated ammonia solution and 30% hydrogen peroxide should be handled in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
- The oxidation step with hydrogen peroxide is exothermic and should be performed with care to control the reaction rate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Practical Write-Up on the Preparation of Chloropentaamminecobalt(III) Chloride - Uniwriter [uniwriter.ai]
2. Chloropentamminecobalt chloride - Wikipedia [en.wikipedia.org]
3. Cobalt transition metal Chemistry cobalt(II) Co^{2+} complex ions stabilised ligand substitution cobalt(III) Co^{3+} complexes redox chemical reactions +2 +3 principal oxidation states balanced equations Rhodium Iridium Meitnerium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
4. chem.libretexts.org [chem.libretexts.org]
5. chemguide.co.uk [chemguide.co.uk]
6. youtube.com [youtube.com]
7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]
- To cite this document: BenchChem. [Chloropentaamminecobalt(III) chloride synthesis from cobalt(II) nitrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12060436#chloropentaamminecobalt-iii-chloride-synthesis-from-cobalt-ii-nitrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com